2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid
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Overview
Description
Synthesis Analysis
A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been synthesized and confirmed by physicochemical (Rf, melting point) and spectral means (IR, 1HNMR, 13CNMR) .Molecular Structure Analysis
The molecular structure of CDCM includes two chloro groups, two methoxy groups, a sulfamoyl group, and a benzoic acid group. The InChI code is1S/C15H12Cl3NO6S/c1-24-12-6-13(25-2)11(5-9(12)17)19-26(22,23)14-3-7(15(20)21)8(16)4-10(14)18/h3-6,19H,1-2H3,(H,20,21)
. Physical And Chemical Properties Analysis
CDCM is a powder at room temperature . More specific physical and chemical properties such as density, boiling point, and melting point are not available in the search results.Scientific Research Applications
Synthesis and Polymer Applications
- Research on the synthesis and properties of new sulfonated poly(p-phenylene) derivatives highlights the development of materials for proton exchange membranes. High molecular weight poly(2,5-benzophenone) derivatives were synthesized, showing organosolubility and thermal stability, with potential applications in fuel cell technology due to their proton conductivity properties (Ghassemi & McGrath, 2004).
Environmental and Analytical Chemistry
- A study on the photodegradation of polychlorinated diphenyl sulfides mediated by reactive oxygen species on silica gel provides insights into the environmental fate of chlorinated compounds. This research may offer a perspective on the stability and degradation pathways of chloro and sulfonyl-containing aromatic compounds in environmental settings (Ge et al., 2019).
Chemical Synthesis and Material Science
- The development of novel fluorescence probes capable of detecting reactive oxygen species highlights the synthesis and application of benzoic acid derivatives in biological and chemical sensor technologies. This research demonstrates the utility of benzoic acid derivatives in designing sensitive and selective probes for reactive species, which could have implications for research into oxidative stress and related phenomena (Setsukinai et al., 2003).
Biochemical and Health Applications
- A study assessing the toxicity of benzoic acid derivatives provides a comprehensive evaluation of their toxic properties through experiments involving oral administration to laboratory rats. While not directly related to the specified compound, this research offers insights into the safety profile and potential toxicological impacts of benzoic acid derivatives, which could be relevant for considering the environmental and health implications of similar compounds (Gorokhova et al., 2020).
Safety and Hazards
CDCM is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
properties
IUPAC Name |
2-chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO6S/c1-23-13-7-14(24-2)12(6-11(13)17)18-25(21,22)8-3-4-10(16)9(5-8)15(19)20/h3-7,18H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCYOHALOPYPFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid |
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